2-chloro-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-chloro-6-methyl-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with chlorine, methyl, and phenyl groups. It is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
The synthesis of 2-chloro-6-methyl-N-phenylpyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidin-4-amine with aniline under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-chloro-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-chloro-6-methyl-N-phenylpyrimidin-4-amine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-chloro-6-methyl-N-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:
2-chloro-6-methylpyrimidin-4-amine: This compound lacks the phenyl group, which may affect its reactivity and applications.
6-chloro-2-methyl-N-phenylpyrimidin-4-amine: Similar in structure but with different substitution patterns, leading to variations in chemical properties and uses.
Properties
IUPAC Name |
2-chloro-6-methyl-N-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-7-10(15-11(12)13-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEHCMSEPMBOGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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